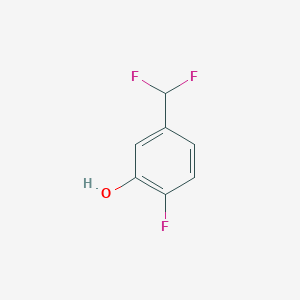

5-(Difluoromethyl)-2-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVMRFKYUKEENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300275 | |

| Record name | 5-(Difluoromethyl)-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214348-52-3 | |

| Record name | 5-(Difluoromethyl)-2-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214348-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Difluoromethyl)-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Difluoromethyl)-2-fluorophenol CAS 1214348-52-3 properties

A Strategic Fluorinated Building Block in Medicinal Chemistry

CAS Number: 1214348-52-3

Formula:

Executive Summary

In the landscape of modern drug discovery, 5-(Difluoromethyl)-2-fluorophenol (CAS 1214348-52-3) has emerged as a high-value scaffold. Its structural uniqueness lies in the combination of an ortho-fluorine atom and a meta-difluoromethyl (

Physicochemical Profile

Understanding the physical behavior of CAS 1214348-52-3 is critical for handling and reaction optimization. The presence of the electron-withdrawing difluoromethyl and fluorine groups significantly increases the acidity of the phenol compared to the parent structure.

| Property | Value (Experimental/Predicted) | Context & Implications |

| Physical State | Low-melting solid or oil | Melting point approx. 29–30 °C. Requires careful handling during weighing; often handled as a melt or solution. |

| Boiling Point | ~181 °C (at 760 mmHg) | Amenable to purification via vacuum distillation, though column chromatography is standard for small scales. |

| pKa (Acidic) | 8.31 | Significantly more acidic than phenol (pKa ~10). The anion is generated easily with weak bases ( |

| LogP | 2.06 | Moderate lipophilicity. The |

| Density | 1.35 g/cm³ | High density typical of polyfluorinated aromatics. |

| H-Bond Donor | Yes ( | The |

Synthesis & Manufacturing

While various routes exist, the most robust and scalable method involves the deoxofluorination of the corresponding aldehyde precursor. This approach allows for the late-stage installation of the sensitive

Core Synthetic Pathway: Deoxofluorination

Precursor: 4-Fluoro-3-hydroxybenzaldehyde (also known as 2-fluoro-5-formylphenol).

Reagents:

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). Deoxo-Fluor is recommended for higher thermal stability.

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Protection (Optional but Recommended): Protecting the phenol as an acetate or benzyl ether prevents side reactions and simplifies purification.

Protocol (Step-by-Step):

-

Protection (If required): Treat 4-fluoro-3-hydroxybenzaldehyde with acetic anhydride and pyridine to form the acetate.

-

Fluorination:

-

Cool a solution of the (protected) aldehyde in anhydrous DCM to 0 °C under nitrogen.

-

Add DAST (1.5 equiv) dropwise. Caution: Exothermic.

-

Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC/LCMS for the disappearance of the aldehyde peak.

-

-

Quenching:

-

Cool the mixture back to 0 °C.

-

Slowly quench with saturated aqueous

. Caution: Vigorous

-

-

Workup: Extract with DCM, dry over

, and concentrate. -

Deprotection (if protected): Hydrolyze the acetate using

in MeOH/Water to yield the free phenol.

Figure 1: Recommended synthetic workflow via deoxofluorination of the aldehyde precursor.

Reactivity & Derivatization Strategy

The chemical utility of 5-(Difluoromethyl)-2-fluorophenol stems from its ability to serve as a "warhead" attachment point. The phenol oxygen is the primary nucleophile, while the aromatic ring is deactivated towards electrophilic attack but activated for nucleophilic aromatic substitution (

A. O-Alkylation (Ether Synthesis)

This is the most common application. The enhanced acidity (pKa 8.31) means the phenol can be deprotonated by weak bases like

-

Reaction: Phenol + R-X (Halide)

Aryl-O-R -

Optimization: Use

in DMF at 60 °C for rapid conversion. The 2-fluoro substituent exerts a steric influence, so primary alkyl halides react best.

B. Electrophilic Aromatic Substitution (EAS)

-

Directing Effects:

-

-OH (Position 1): Strong Ortho/Para director.

-

-F (Position 2): Weak Ortho/Para director.

-

-CF2H (Position 5): Meta director (Electron Withdrawing).

-

-

Outcome: The positions ortho to the hydroxyl group (Positions 4 and 6) are most activated. Position 4 is sterically less hindered than Position 6 (which is flanked by OH and

).

Figure 2: Reactivity profile highlighting the primary derivatization pathways.

Medicinal Chemistry Applications: The Bioisostere Advantage

Researchers utilize CAS 1214348-52-3 primarily to introduce the difluoromethyl (

-

Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (

) group, which is purely hydrophobic, the-

Application: Replace a metabolic "hotspot" (like a methoxy or methyl group) with

to block oxidation while maintaining H-bonding interactions with the receptor.

-

-

Acidity Modulation: The 2-fluoro substituent lowers the pKa of the phenol. When this phenol is converted to an ether, the electronic pull of the fluorine reduces the electron density on the ether oxygen, potentially reducing oxidative metabolism (O-dealkylation) by Cytochrome P450 enzymes.

-

Conformational Locking: The ortho-fluorine can engage in intramolecular electrostatic interactions (e.g., with the ether oxygen or adjacent protons), locking the molecule into a preferred bioactive conformation.

Safety & Handling (SDS Highlights)

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle HF generation).

References

-

U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: 5-(Difluoromethyl)-2-fluorophenol (DTXSID401300275).[2] Retrieved from [Link]

-

Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] [Link]

-

Lal, G. S., et al. (1999).[6] Bis(2-methoxyethyl)aminosulfur trifluoride: A new broad-spectrum deoxofluorinating agent. Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

- Zafrani, Y., et al. (2017). Difluoromethyl Bioisosteres: A New Strategic Tool for Drug Design. Journal of Medicinal Chemistry.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde [mdpi.com]

- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

An In-Depth Technical Guide to the Structure and Acidity of 5-(Difluoromethyl)-2-fluorophenol

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-(Difluoromethyl)-2-fluorophenol, a fluorinated phenol of increasing interest in medicinal chemistry and materials science. The guide delves into the molecule's structural characteristics and offers a detailed examination of its acidity (pKa). The discussion is grounded in the fundamental principles of physical organic chemistry, particularly the electronic effects of its substituents. Furthermore, this document outlines robust, field-proven methodologies for both the experimental determination and computational prediction of the pKa of 5-(Difluoromethyl)-2-fluorophenol, ensuring scientific integrity and reproducibility. The content is designed to be a valuable resource for professionals engaged in the research and development of novel chemical entities.

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and acidity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. 5-(Difluoromethyl)-2-fluorophenol is a notable example of a phenol bearing two distinct types of fluorine substitution: a fluoro group directly attached to the aromatic ring and a difluoromethyl group. Understanding the interplay of these substituents is critical for predicting molecular behavior and designing new compounds with desired properties. This guide provides an in-depth exploration of the structure and acidity of this compound, offering both theoretical insights and practical methodologies for its characterization.

Molecular Structure and Substituent Effects

The chemical structure of 5-(Difluoromethyl)-2-fluorophenol consists of a phenol ring substituted with a fluorine atom at the ortho-position (C2) and a difluoromethyl group at the meta-position (C5) relative to the hydroxyl group.

Caption: Chemical structure of 5-(Difluoromethyl)-2-fluorophenol.

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents on the aromatic ring that can delocalize the negative charge of the phenoxide ion will increase the phenol's acidity (lower its pKa).[1][2] Both the fluoro and difluoromethyl groups are electron-withdrawing and are therefore expected to increase the acidity of 5-(Difluoromethyl)-2-fluorophenol relative to phenol (pKa ≈ 10.0).

-

2-Fluoro Substituent: The fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect stabilizes the phenoxide ion by pulling electron density away from the negatively charged oxygen. The inductive effect is distance-dependent and is strongest at the ortho position.[3]

-

5-(Difluoromethyl) Substituent: The difluoromethyl group (CHF₂) is also a potent electron-withdrawing group, primarily through a strong inductive effect (-I). The two fluorine atoms pull electron density away from the methyl carbon, which in turn withdraws electron density from the aromatic ring. This inductive effect, being at the meta position, will also contribute to the stabilization of the phenoxide ion.

In most cases, the resonance effect is stronger than the inductive effect when both are present.[4][5] However, for substituents like the difluoromethyl group, the inductive effect is the dominant electronic influence.

Acidity and pKa Analysis

The acidity of a phenol is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa. A lower pKa value indicates a stronger acid.

Predicted pKa

The United States Environmental Protection Agency (EPA) CompTox Chemicals Dashboard lists a predicted apparent acidic pKa of 8.31 for 5-(Difluoromethyl)-2-fluorophenol.[6] This value suggests that the combined electron-withdrawing effects of the 2-fluoro and 5-difluoromethyl substituents significantly increase the acidity of the phenolic proton compared to phenol itself.

Comparative Acidity

To contextualize the acidity of 5-(Difluoromethyl)-2-fluorophenol, it is instructive to compare its predicted pKa to that of related phenols.

| Compound | pKa |

| Phenol | 10.0 |

| 2-Fluorophenol | 8.7[7][8] |

| 3-Fluorophenol | 9.3[7][8] |

| 4-Fluorophenol | 9.9[7][8] |

| 5-(Difluoromethyl)-2-fluorophenol | 8.31 (Predicted) [6] |

The pKa of 2-fluorophenol (8.7) is significantly lower than that of phenol, demonstrating the acidifying effect of an ortho-fluoro substituent.[7][8] The addition of a second electron-withdrawing group, the difluoromethyl group at the meta position, is predicted to further lower the pKa to 8.31. This additive acid-strengthening effect is consistent with the principles of physical organic chemistry.

Methodologies for pKa Determination

To ensure scientific rigor, both experimental and computational methods can be employed to determine the pKa of 5-(Difluoromethyl)-2-fluorophenol.

Experimental Protocol: Spectrophotometric pKa Determination

Spectrophotometric titration is a robust and widely used method for determining the pKa of compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[9] Since the phenol and phenoxide forms of a substituted phenol have different electronic structures, their absorption spectra will differ, allowing for the determination of their relative concentrations at various pH values.

Principle: The Henderson-Hasselbalch equation forms the basis of this method. At the pH where the concentrations of the acidic (phenol) and basic (phenoxide) forms are equal, the pH is equal to the pKa.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 5-(Difluoromethyl)-2-fluorophenol of known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or ethanol.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values, typically spanning a range of 3-4 pH units centered around the expected pKa (e.g., pH 7.0 to 11.0).

-

Preparation of Sample Solutions: In a series of volumetric flasks, add a small, precise volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range).

-

Acquisition of UV-Vis Spectra:

-

Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) of the compound in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated (phenol) form.

-

Record the spectrum in a highly basic solution (e.g., pH 12) to obtain the spectrum of the fully deprotonated (phenoxide) form.

-

Record the spectra for all the buffered sample solutions.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the phenol and phenoxide forms is maximal.

-

At this wavelength, plot absorbance versus pH. The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve. Alternatively, the pKa can be calculated for each buffered solution using the following equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance of the sample at a given pH, A_max is the absorbance of the phenoxide form, and A_min is the absorbance of the phenol form. The average of the calculated pKa values is then taken.

-

Caption: Workflow for spectrophotometric pKa determination.

Computational Protocol: pKa Prediction using DFT

Computational chemistry provides a powerful tool for predicting pKa values, offering insights that complement experimental data.[10] Density Functional Theory (DFT) has emerged as a reliable method for this purpose.

Principle: The pKa can be calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. The "direct approach" calculates this by considering the free energies of the protonated (phenol), deprotonated (phenoxide), and solvated proton species.

Recommended Methodology:

-

Geometry Optimization:

-

Perform geometry optimizations for both the neutral phenol and the corresponding phenoxide anion.

-

A recommended level of theory is the CAM-B3LYP functional with the 6-311G+dp basis set.[10]

-

To improve accuracy, include explicit water molecules (e.g., two) hydrogen-bonded to the phenolic oxygen in the calculations.[10]

-

-

Solvation Model:

-

Employ a continuum solvation model to account for the bulk solvent effects of water. The Solvation Model based on Density (SMD) is a robust choice.[10]

-

-

Frequency Calculations:

-

Perform frequency calculations at the same level of theory to obtain the Gibbs free energies and to confirm that the optimized structures are true minima (no imaginary frequencies).

-

-

pKa Calculation:

-

The Gibbs free energy of the deprotonation reaction in solution (ΔG_sol) is calculated.

-

The pKa is then determined using the equation: pKa = ΔG_sol / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin. The Gibbs free energy of the solvated proton is a well-established value.

-

Caption: Workflow for computational pKa prediction using DFT.

This computational approach, particularly with the inclusion of explicit water molecules and the SMD solvation model, has been shown to yield accurate pKa values for a wide range of substituted phenols with a mean absolute error of around 0.3 pKa units, without the need for empirical corrections.[10]

Conclusion

5-(Difluoromethyl)-2-fluorophenol is a strongly acidic phenol, with a predicted pKa of 8.31, owing to the potent electron-withdrawing inductive effects of both the ortho-fluoro and meta-difluoromethyl substituents. This guide has provided a detailed analysis of its structure and the electronic factors governing its acidity. Furthermore, it has outlined comprehensive and validated protocols for both the experimental determination and computational prediction of its pKa. These methodologies provide a robust framework for the accurate characterization of this and other novel fluorinated compounds, thereby supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

-

Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.). Retrieved from [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Retrieved from [Link]

- Late-stage difluoromethylation: concepts, developments and perspective. (2021, June 2). Chemical Society Reviews, 50(13), 7583-7627. doi:10.1039/D1CS00360G

-

Solved Consider the following phenols and their pkas. OH F | Chegg.com. (2021, April 29). Retrieved from [Link]

-

The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians. (2018, November 26). Retrieved from [Link]

- An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022, December 6). Molecules, 27(24), 8690. doi:10.3390/molecules27248690

-

Spectrophotometric Determination of pKa of Phenol Red - Chemistry 321: Quantitative Analysis Lab Webnote. (2017, February 15). Retrieved from [Link]

-

Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is. (n.d.). Retrieved from [Link]

-

Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is. (n.d.). Retrieved from [Link]

-

Determination of the pKa Value of Phenolphthalein by Means of Absorbance Measurements. (2010, September 30). The Chemical Educator, 15, 337-339. Retrieved from [Link]

- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). MedChemComm, 8(10), 1899-1904. doi:10.1039/C7MD00114F

-

THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. (n.d.). Retrieved from [Link]

-

Hammett constants σ for fluoro-substituents. | Download Scientific Diagram. (n.d.). Retrieved from [Link]

-

Inductive Effect vs Resonance Effect: Key Differences & Table. (n.d.). Retrieved from [Link]

-

This is the pre-review version of the paper published in Journal of Organic Chemistry, 74, 914-916 The final version of this p. (n.d.). Retrieved from [Link]

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022, December 1). Retrieved from [Link]

-

Absolute pKa Determinations for Substituted Phenols. (2002, May 8). Retrieved from [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Retrieved from [Link]

-

5-(Difluoromethyl)-2-fluorophenol Properties. (2025, October 15). Retrieved from [Link]

-

Inductive and Resonance (Mesomeric) Effects. (2024, February 15). Retrieved from [Link]

-

7.5: Acid-base Properties of Phenols. (2022, July 20). Retrieved from [Link]

-

7.5 Acid-Base Properties of Phenols. (n.d.). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 7.5 Acid-Base Properties of Phenols – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 3. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]

- 4. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. hammett substituent constants: Topics by Science.gov [science.gov]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. mdpi.com [mdpi.com]

The Definitive Guide to Trifluoromethyl vs. Difluoromethyl Phenols

The following technical guide details the structural, physicochemical, and synthetic distinctions between trifluoromethyl (

Content Type: Technical Whitepaper Focus: Medicinal Chemistry, Physicochemical Properties, and Synthetic Methodology

Executive Summary: The Fluorine Decision

In modern drug discovery, the choice between a trifluoromethyl (

The

Physicochemical Architecture

The functional divergence of these two species stems from the fundamental electronic properties of the fluorinated substituents.

Comparative Data Matrix

| Property | Trifluoromethyl Phenol ( | Difluoromethyl Phenol ( | Mechanistic Driver |

| Hammett Constant ( | |||

| Phenol Acidity (pKa) | Stronger EWG ( | ||

| H-Bond Character | Acceptor (Weak) | Donor & Acceptor | The polarized C–H bond in |

| Lipophilicity ( | |||

| Metabolic Stability | Excellent | Good (C-H is a soft spot) | C-F BDE ( |

The "Lipophilic Hydrogen Bond Donor" Concept

The most critical distinction is the hydrogen bonding capability of the substituent itself.

- : The fluorine atoms are tightly held and possess low polarizability. They act as weak hydrogen bond acceptors (HBAs) but cannot donate .

-

: The geminal fluorine atoms withdraw electron density from the central carbon, significantly polarizing the C–H bond. This renders the proton acidic enough to act as a hydrogen bond donor (HBD) in non-polar environments (e.g., active sites), mimicking alcohols (

Caption: Interaction map showing the unique donor capability of the difluoromethyl group compared to the acceptor-only nature of the trifluoromethyl group.

Synthetic Methodologies

Synthesizing these phenols requires distinct strategies. While trifluoromethylation is often achieved via metal-catalyzed coupling, difluoromethylation of phenols (specifically C-alkylation) often relies on deoxyfluorination of aldehyde precursors to avoid competing O-alkylation.

Protocol A: Synthesis of -Trifluoromethylphenol

Target: Introduction of

-

Reagents: 4-Iodophenol (protected as silyl ether),

(Ruppert-Prakash reagent), -

Mechanism: Formation of a

species which undergoes oxidative addition/reductive elimination with the aryl iodide. -

Workflow:

-

Step 1 (Protection): React 4-iodophenol with

and Imidazole -

Step 2 (Coupling): Mix

(1.2 eq) and -

Step 3 (Deprotection): Treat with

in THF to yield 4-trifluoromethylphenol.

-

Protocol B: Synthesis of -Difluoromethylphenol

Target: Transformation of an aldehyde to a

Step-by-Step Protocol:

-

Starting Material: 4-Hydroxybenzaldehyde.[3]

-

Protection (Self-Validating Step): The phenol

must be protected to prevent DAST from reacting with it.-

Action: React 4-hydroxybenzaldehyde with Benzyl bromide (

) and -

Check: TLC shows disappearance of starting material; formation of 4-benzyloxybenzaldehyde.

-

-

Deoxyfluorination:

-

Action: Dissolve 4-benzyloxybenzaldehyde in anhydrous DCM under

. Cool to -

Reagent: Add DAST (2.5 eq) dropwise. (Caution: Exothermic).

-

Reaction: Allow to warm to RT and stir overnight. The Carbonyl Oxygen is replaced by two Fluorine atoms.

-

Quench: Pour slowly into saturated

. Extract with DCM.

-

-

Deprotection:

-

Action: Hydrogenation of the benzyl ether using

(1 atm) and -

Result: 4-(Difluoromethyl)phenol.

-

Caption: Synthetic route for C-difluoromethyl phenols via aldehyde deoxyfluorination.

Medicinal Chemistry Decision Framework

When optimizing a lead compound, use the following logic to choose between

Selection Logic

-

Metabolic Blocking: Both groups effectively block CYP450 oxidation at the substituted position. However, if the molecule requires extremely high metabolic stability,

is superior due to the absence of the abstractable hydrogen. -

pKa Modulation: If the phenol needs to be more acidic (e.g., to improve solubility at physiological pH or strengthen an ionic interaction), select

( -

Binding Affinity:

-

Use

to fill a hydrophobic pocket (Lipophilicity driven). -

Use

if there is a carbonyl or heteroatom nearby in the binding pocket that can accept a hydrogen bond (Interaction driven).

-

Decision Tree

Caption: Strategic decision tree for selecting between trifluoromethyl and difluoromethyl substituents.

References

-

Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

-

Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

-

Erickson, J. A., et al. "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry, 2019.[4]

-

Hu, J., et al. "Recent Advances in the Synthesis of Trifluoromethyl- and Difluoromethyl-Containing Compounds." Chemical Reviews, 2015.

Sources

Methodological & Application

Application Note: Deoxyfluorination of Aromatic Aldehydes to Gem-Difluorides

Executive Summary

The conversion of the carbonyl group (

This guide provides a rigorous technical comparison and operational protocol for the two industry-standard reagents used in this transformation: DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). While both reagents share a mechanistic pathway, their thermal stability profiles differ drastically, dictating distinct safety protocols and processing windows.

Reagent Profile & Selection Guide

The choice between DAST and Deoxo-Fluor is often a trade-off between cost, thermal stability, and reaction scale.

Table 1: Physicochemical & Safety Comparison

| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) |

| CAS Number | 38078-09-0 | 202289-38-1 |

| Physical State | Yellow-orange liquid | Yellow-orange liquid |

| Thermal Stability | Low. Decomposes exothermically >90°C. Risk of detonation if distilled. | High. Stable up to ~140°C. Slower, less energetic decomposition. |

| Reaction Temp | Typically -78°C to RT. Do not heat >50°C. | Can be heated to 80-90°C for sluggish substrates. |

| Moisture Sensitivity | High.[1] Hydrolyzes to form HF and | High. Hydrolyzes to form HF and |

| By-products | Diethylamidosulfinyl fluoride (volatile). | Bis(2-methoxyethyl)amidosulfinyl fluoride (less volatile). |

| Cost | Generally lower.[2] | Generally higher. |

Critical Safety Note: Both reagents release Hydrogen Fluoride (HF) upon contact with moisture.[1] HF causes deep, painless tissue burns that can lead to systemic toxicity. Calcium gluconate gel must be available at the workstation.

Mechanistic Insight

Understanding the mechanism is essential for troubleshooting low yields. The reaction proceeds via a nucleophilic attack of the sulfur atom on the carbonyl oxygen, followed by the release of HF and the formation of an oxyaminosulfur intermediate.

Figure 1: Deoxyfluorination Mechanism

Caption: The reaction is autocatalytic; the HF generated in the first step catalyzes the ionization of the intermediate.

Detailed Experimental Protocol

This protocol is optimized for 1.0 mmol of an aromatic aldehyde. It utilizes Dichloromethane (DCM) as the standard solvent.[3]

Materials & Equipment

-

Reaction Vessel: Flame-dried round-bottom flask or Teflon vial (glass etching is a risk with prolonged exposure).

-

Atmosphere: Dry Nitrogen or Argon balloon.

-

Solvent: Anhydrous Dichloromethane (DCM), stored over molecular sieves.

-

Quench Solution: Saturated aqueous Sodium Bicarbonate (

).[4]

Step-by-Step Methodology

Step 1: Preparation (T = -5 mins)

Ensure the reaction vessel is strictly anhydrous. Moisture consumes the reagent and generates excess HF.[1]

-

Dissolve 1.0 mmol (1.0 equiv) of the aromatic aldehyde in 3.0 mL of anhydrous DCM.

-

Cool the solution to 0°C (ice bath).

-

Note: For highly reactive electron-rich aldehydes, cool to -78°C . For electron-deficient aldehydes, Room Temperature (RT) starting is often acceptable.

-

Step 2: Reagent Addition (T = 0)[5]

-

Add 1.5 to 2.0 mmol (1.5 - 2.0 equiv) of DAST or Deoxo-Fluor dropwise via syringe.

-

Technique: Add slowly to control the exotherm.

-

Observation: The solution may turn slightly yellow or orange.

-

Step 3: Reaction (T = 1h to 16h)

-

Allow the reaction to warm to Room Temperature (20-25°C).

-

Stir under inert atmosphere.

-

Monitor: Check progress via TLC or LC-MS.

-

TLC Tip: Aldehydes and gem-difluorides often have similar Rf values. Look for the disappearance of the aldehyde UV/stain signature (e.g., DNP stain).

-

Optimization: If using Deoxo-Fluor and conversion is incomplete after 4h, the reaction can be heated to 40-60°C. NEVER heat DAST above 50°C.

-

Step 4: Quenching (CRITICAL SAFETY STEP)

The quenching step releases

-

Cool the reaction mixture back to 0°C .

-

Slowly add the reaction mixture into a rapidly stirring beaker of saturated

(10 mL).-

Why inverse addition? Pouring the reaction into the base ensures the HF is neutralized immediately, preventing an acidic runaway.

-

-

Wait for gas evolution to cease.

Step 5: Workup & Isolation

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Wash combined organics with water (1 x 10 mL) and Brine (1 x 10 mL).

-

Dry over anhydrous

or -

Concentrate under reduced pressure (Rotovap).

-

Note: Gem-difluorides can be volatile.[6] Do not use high vacuum/heating if the molecular weight is low.

-

Workflow Visualization

Caption: Operational workflow emphasizing the thermal constraints of the reagents.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Reaction | Steric hindrance or electron-deficient carbonyl. | Switch to Deoxo-Fluor and heat to 60°C. Add catalytic Ethanol (generates HF in situ to catalyze). |

| Elimination Product (Vinyl fluoride) | Substrate has acidic | Buffer the reaction with Pyridine or |

| Reversion to Aldehyde | Hydrolysis during workup or silica chromatography. | Ensure quench is fully basic (pH 8). Add 1% Triethylamine to the silica gel column eluent. |

| Explosion/Pop | DAST heated too high or distilled. | STOP. Use Deoxo-Fluor. Never distill DAST residues. |

References

-

Middleton, W. J. (1975).[2] New fluorinating reagents. Dialkylaminosulfur fluorides.[2][7][8] The Journal of Organic Chemistry, 40(5), 574–578.[7]

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[9][10][11][12] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[12][13] The Journal of Organic Chemistry, 64(19), 7048–7054.

-

Singh, R. P., & Shreeve, J. M. (2002).[3][13][14] Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.[3][13]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 3. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 12. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]

- 13. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.cn]

- 14. Deoxo-Fluor? [drugfuture.com]

Application Notes and Protocols for the O-Alkylation of 5-(Difluoromethyl)-2-fluorophenol

Introduction: The Strategic Importance of Fluorinated Aryl Ethers in Drug Discovery

The incorporation of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can dramatically improve the pharmacokinetic and pharmacodynamic profile of drug candidates. Specifically, the difluoromethoxy group (-OCF₂H) is of high interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups.[1][2] The target molecule, 5-(Difluoromethyl)-2-fluorophenol, presents a valuable starting material for the synthesis of a diverse array of aryl ethers with potential applications in pharmaceuticals and agrochemicals.[1]

This technical guide provides a comprehensive overview of robust and efficient protocols for the O-alkylation of 5-(Difluoromethyl)-2-fluorophenol. We will delve into the mechanistic underpinnings of the Williamson ether synthesis and the Mitsunobu reaction, offering detailed, step-by-step protocols and explaining the rationale behind the selection of reagents and reaction conditions. The protocols are designed to be self-validating and are supported by authoritative literature to ensure scientific integrity.

Chemical Principles: Navigating the Reactivity of a Fluorinated Phenol

The O-alkylation of 5-(Difluoromethyl)-2-fluorophenol is primarily governed by the electronic effects of the substituents on the aromatic ring. The fluorine atom at the 2-position and the difluoromethyl group at the 5-position are both electron-withdrawing. This inductive effect increases the acidity of the phenolic proton, facilitating its deprotonation to form the corresponding phenoxide. However, these electron-withdrawing groups also decrease the nucleophilicity of the resulting phenoxide, which can impact the rate of the subsequent alkylation reaction.

A critical consideration in the alkylation of phenols is the competition between O-alkylation and C-alkylation.[3] The phenoxide ion is an ambident nucleophile, with reactivity at both the oxygen and the ortho/para positions of the aromatic ring.[4] Fortunately, for most standard alkylation conditions, O-alkylation is the predominant pathway.[3] The choice of solvent plays a crucial role; polar aprotic solvents like DMF or DMSO generally favor O-alkylation, whereas protic solvents can promote C-alkylation by solvating the phenoxide oxygen.[3]

Protocol 1: Classic Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers, involving the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[4][5] For the O-alkylation of our substrate, a suitable base is required to generate the phenoxide in situ, followed by the addition of the alkylating agent.

Rationale for Reagent Selection:

-

Base: A moderately strong base is sufficient to deprotonate the acidic 5-(difluoromethyl)-2-fluorophenol. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices as they are easy to handle and generally provide good yields for the O-alkylation of phenols.[6][7] Cesium carbonate is often more effective, particularly for less reactive alkylating agents, due to the "cesium effect," which involves the formation of a more reactive, 'naked' phenoxide.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal.[4][8] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack, while not participating in hydrogen bonding that could deactivate the nucleophile.

-

Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the most suitable alkylating agents for this Sₙ2 reaction.[4][9] Alkyl iodides are the most reactive, followed by bromides and then chlorides. For less reactive alkylating agents, the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate through the Finkelstein reaction.[4]

Detailed Experimental Protocol:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(difluoromethyl)-2-fluorophenol (1.0 eq).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) to the flask. Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the phenol.

-

Addition of Alkylating Agent: Slowly add the desired primary alkyl halide (1.1 - 1.5 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.

Visualization of the Williamson Ether Synthesis Workflow:

Caption: Workflow for the Williamson Ether Synthesis.

Protocol 2: The Mitsunobu Reaction for Sterically Hindered or Sensitive Substrates

The Mitsunobu reaction is a powerful alternative for O-alkylation, particularly when dealing with secondary alcohols or when milder reaction conditions are required.[10][11] This reaction converts an alcohol into a variety of functional groups, including ethers, using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][12]

Rationale for Reagent Selection:

-

Phosphine: Triphenylphosphine (PPh₃) is the most commonly used phosphine for the Mitsunobu reaction. Polymer-supported triphenylphosphine can also be used to simplify the purification process, as the phosphine oxide byproduct can be removed by filtration.[12]

-

Azodicarboxylate: DEAD or DIAD are the standard reagents. DIAD is often preferred as it is considered to be more stable.[10]

-

Alcohol: In this case, the alkylating agent is an alcohol (R-OH) rather than an alkyl halide. This allows for the use of a wider range of alkyl groups, including those that might be prone to elimination under the basic conditions of the Williamson synthesis.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.[12][13]

Detailed Experimental Protocol:

-

Reaction Setup: To a dry, inert-atmosphere (e.g., nitrogen or argon) flushed round-bottom flask equipped with a magnetic stir bar, add 5-(difluoromethyl)-2-fluorophenol (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the reagents (concentration of ~0.2-0.5 M).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled, stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The crude residue can be purified directly by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can sometimes be partially removed by trituration with a non-polar solvent like diethyl ether or hexanes prior to chromatography.

Visualization of the Mitsunobu Reaction Mechanism:

Caption: Simplified mechanism of the Mitsunobu Reaction.

Data Presentation: Comparative Analysis of Protocols

The choice between the Williamson ether synthesis and the Mitsunobu reaction will depend on the specific alkylating agent, the scale of the reaction, and the sensitivity of the substrates. The following table provides a comparative summary of the two protocols.

| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |

| Alkylating Agent | Primary Alkyl Halides (R-X) | Primary or Secondary Alcohols (R-OH) |

| Key Reagents | Base (K₂CO₃, Cs₂CO₃) | PPh₃, DEAD or DIAD |

| Typical Solvents | DMF, Acetonitrile | THF |

| Reaction Temperature | 60-80 °C | 0 °C to Room Temperature |

| Byproducts | Inorganic Salts | Triphenylphosphine oxide, reduced DEAD/DIAD |

| Advantages | Cost-effective for large scale, simple reagents | Mild conditions, broad alcohol scope, stereochemical inversion at the alcohol center |

| Disadvantages | Higher temperatures, potential for elimination side reactions with hindered halides | Stoichiometric amounts of reagents, purification can be challenging due to byproducts |

Troubleshooting and Field-Proven Insights

-

Low Yield in Williamson Synthesis: If the yield is low, consider using a more reactive alkyl halide (I > Br > Cl). The addition of a catalytic amount of NaI or KI can be beneficial. Ensure that the base is finely powdered and the solvent is anhydrous. For challenging substrates, switching to a stronger base like sodium hydride (NaH) may be necessary, although this requires more stringent anhydrous conditions.

-

C-Alkylation as a Side Product: While less common, C-alkylation can occur. To minimize this, ensure the use of a polar aprotic solvent. If C-alkylation persists, consider alternative methods like the Mitsunobu reaction.

-

Difficult Purification in Mitsunobu Reaction: The removal of triphenylphosphine oxide can be problematic. Using polymer-supported triphenylphosphine is a highly effective solution. Alternatively, precipitation of the byproduct from a non-polar solvent or specific chromatographic techniques can be employed.

-

No Reaction with Hindered Alcohols: For sterically demanding alcohols in the Mitsunobu reaction, sonication has been reported to significantly accelerate the reaction rate.[14]

Conclusion

The O-alkylation of 5-(difluoromethyl)-2-fluorophenol is a readily achievable transformation that opens the door to a wide range of potentially valuable molecules. Both the Williamson ether synthesis and the Mitsunobu reaction are robust and versatile methods for this purpose. The choice of protocol should be guided by the nature of the desired alkyl group, the scale of the synthesis, and the overall chemical strategy. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize novel fluorinated aryl ethers for their drug discovery and development programs.

References

- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021).

- Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. (n.d.).

- Phenolates- O-alkylation and C-alkylation | Notes. (2011). PharmaXChange.info.

- Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2026).

- Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. (n.d.). Journal of the American Chemical Society.

- PTC Selective O-Alkyl

- Organic base catalyzed O-alkylation of phenols under solvent-free condition. (n.d.). ScienceDirect.

- Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). MDPI.

- Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online.

- Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl

- Mitsunobu Reaction - Common Conditions. (n.d.). organic-chemistry.org.

- Mitsunobu reaction. (n.d.). Wikipedia.

- Mitsunobu reaction. (n.d.). Organic Synthesis.

- Williamson Ether Synthesis. (n.d.). ChemTalk.

- Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Semantic Scholar.

- Williamson ether synthesis. (n.d.). Wikipedia.

- O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (2026).

- O-alkylation of phenol in the presence of a nucleophilic tertiary amine. (2016). Reddit.

- Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers. (n.d.). Alfa Chemistry.

- The Williamson Ether Synthesis. (n.d.).

- Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (n.d.).

- Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol. (n.d.). Benchchem.

- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.

- SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). (n.d.). Master Organic Chemistry.

- FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. (2021). Journal of Fluorine Chemistry.

- Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl

- An In-depth Technical Guide to the Williamson Ether Synthesis for Fluorin

- June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". (2021). Journal of Fluorine Chemistry.

- Alcohol to Ether using Williamson synthesis (O-Alkyl

- Synthesis of difluoromethyl ethers with difluoromethyltrifl

- A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride. (2026). Angewandte Chemie.

- Facile double O -difluoromethylations of diphenols with TMSCF2Br. (n.d.). ScienceDirect.

- Phenol alkylation (Friedel-Crafts Alkyl

- Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. (n.d.). Chemical Review and Letters.

- Williamson Ether Synthesis. (2026). J&K Scientific LLC.

- Difluoromethylation of Phenols. (2024). Organic Syntheses.

- Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. (2026). YouTube.

- Multigram two-step synthesis of difluoromethyl ethers from aliphatic alcohols and glycols. (2026).

- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). organic-chemistry.org.

Sources

- 1. sioc.ac.cn [sioc.ac.cn]

- 2. orgsyn.org [orgsyn.org]

- 3. pharmaxchange.info [pharmaxchange.info]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. pubs.acs.org [pubs.acs.org]

Application Note: Late-Stage Functionalization via Difluoromethyl Phenol Intermediates

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the "Magic Methyl" effect has evolved into the "Fluorine Effect." Among fluorinated motifs, the difluoromethoxy group (

This dual character allows it to serve as a bioisostere for hydroxyl (

This guide details the late-stage functionalization (LSF) of complex phenol intermediates to generate aryl difluoromethyl ethers. We focus on two complimentary protocols: a robust thermal method for scale-up and a mild, base-mediated method suitable for sensitive, late-stage scaffolds.

Key Physicochemical Advantages

| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |

| Hammett | -0.27 (Donor) | +0.14 (Weak Acceptor) | +0.35 (Acceptor) |

| Hansch | -0.02 | +0.42 | +1.04 |

| H-Bond Donor? | No | Yes (Weak, acidic proton) | No |

| Metabolic Stability | Low (O-demethylation) | High (C-F bond strength) | High |

Mechanistic Insight: The Difluorocarbene Pathway

The functionalization of phenols to difluoromethyl ethers predominantly proceeds via a difluorocarbene (

Understanding this mechanism is critical for troubleshooting. The reaction requires a delicate balance: the base must be strong enough to deprotonate the phenol but compatible with the carbene precursor.

Pathway Visualization[3]

Figure 1: Mechanistic pathway for the O-difluoromethylation of phenols via difluorocarbene generation.[4][5] Note the critical protonation step terminating the sequence.

Experimental Protocols

Protocol A: The "Robust" Thermal Method (SCDA)

Best for: Early-to-mid stage intermediates, gram-scale synthesis, and scaffolds tolerant of heating (

Reagents & Materials:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: Sodium 2-chloro-2,2-difluoroacetate (SCDA) (2.5 – 3.0 equiv)

-

Base:

or -

Solvent: DMF or NMP (0.2 M concentration)

-

Additives:

(5-10 equiv) – Critical for the final protonation step.

Step-by-Step Workflow:

-

Charge: To a flame-dried round-bottom flask equipped with a condenser, add the Phenol (1.0 equiv) and

(2.0 equiv). -

Solvate: Add DMF and the requisite amount of water (

). Note: Strictly anhydrous conditions often lead to lower yields due to poor protonation of the intermediate anion. -

Degas: Sparge the mixture with

for 10 minutes. -

Heat: Warm the mixture to

. -

Addition: Add SCDA (dissolved in minimal DMF) dropwise over 30 minutes. Caution: Rapid addition causes excessive

evolution. -

Reaction: Stir at

for 4–16 hours. Monitor by LCMS (look for M+50 mass shift). -

Workup: Cool to RT. Dilute with EtOAc, wash extensively with water/brine (3x) to remove DMF. Dry over

and concentrate.

Protocol B: The "Late-Stage" Mild Method (Phosphonate)

Best for: Complex drug molecules, base-sensitive scaffolds, and parallel medicinal chemistry (PMC) arrays. Reagent: Diethyl (bromodifluoromethyl)phosphonate.[4][6][7]

Reagents & Materials:

-

Substrate: Complex Phenol (1.0 equiv)[8]

-

Reagent: Diethyl (bromodifluoromethyl)phosphonate (1.5 – 2.0 equiv)

-

Base: Aqueous KOH (20 equiv, 30% w/w solution) or

. -

Solvent: Acetonitrile (

) (0.1 M) -

Temperature:

to RT.

Step-by-Step Workflow:

-

Setup: In a vial, dissolve the Phenol (1.0 equiv) in Acetonitrile.

-

Cool: Cool the solution to

(ice bath). -

Base Addition: Add the aqueous KOH solution (20 equiv) in one portion. The mixture may become biphasic.

-

Reagent Addition: Add Diethyl (bromodifluoromethyl)phosphonate (1.5 equiv) dropwise.

-

Stir: Allow to warm to Room Temperature (RT) and stir vigorously.

-

Reaction Time: Typically very fast (15–30 minutes).

-

-

Quench: Pour into water and extract with Dichloromethane (DCM).

-

Purification: Flash chromatography. Note: The product is often less polar than the starting phenol.

Decision Logic for Reagent Selection

Choosing the right protocol is vital for yield optimization. Use the logic flow below to determine the appropriate strategy for your specific intermediate.

Figure 2: Decision matrix for selecting the optimal difluoromethylation protocol based on substrate stability.

Troubleshooting & Expert Tips

The "Deuterium" Trick

If the reaction stalls or yields are low, the protonation step (Anion

-

Tip: Run the reaction in a mixture of

. -

Result: Formation of

. This confirms the carbene mechanism is working but the proton source was insufficient. It also generates a deuterated bioisostere which may have further improved metabolic stability (Kinetic Isotope Effect).

Managing "Oligomerization"

Difluorocarbene can polymerize to form tetrafluoroethylene oligomers (

-

Solution: Increase the concentration of the phenol. Ensure the phenol is fully deprotonated (phenoxide) before the slow addition of the carbene source.

Purification

Difluoromethyl ethers are significantly less polar than their parent phenols.

-

TLC Monitoring: The spot will move much higher (higher

). -

Visualization: The

group is not UV active itself, but the aryl ring usually is. Use

References

-

Zafrani, Y., et al. (2009).[6][7] "Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor." Tetrahedron, 65(27), 5278-5283.[4] Link

-

Hu, J., et al. (2006).[4] "A novel and non-ODS-based preparation of 2-chloro-2,2-difluoroacetophenone and its application." Journal of Organic Chemistry, 71(26), 9845-9848.[4] Link

-

Fier, P. S., & Hartwig, J. F. (2013). "Synthesis and equilibration of difluoromethyl ethers." Angewandte Chemie International Edition, 52(7), 2092-2095. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

-

Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry, 60(6), 1626-1631. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgsyn.org [orgsyn.org]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support: Preventing Polymerization in DAST Fluorination of Benzaldehydes

Topic: Preventing Polymerization During DAST Fluorination of Benzaldehydes Content Type: Technical Support Center Guide

Introduction

Welcome to the Technical Support Center. You are likely here because your DAST (Diethylaminosulfur trifluoride) fluorination of a benzaldehyde substrate has resulted in a black, intractable tar or "polymer" instead of the desired gem-difluoride.

This guide addresses the oligomerization and decomposition pathways that plague this reaction, particularly with electron-rich or sensitive substrates. Our goal is to transition your process from a "black box" failure to a controllable, high-yield synthesis.

Troubleshooting Module 1: Mechanistic Understanding

Q: Why did my reaction turn into a black tar (polymerize)?

A: The "polymerization" you observe is likely a complex oligomerization driven by acid catalysis and thermal decomposition .

-

HF Generation: The reaction of DAST with aldehydes generates an intermediate alkoxyaminosulfur difluoride.[1] Upon conversion to the product, HF is released.[1] If your substrate contains electron-donating groups (e.g., methoxy, alkyl), the aldehyde oxygen or the benzylic position becomes highly susceptible to electrophilic attack.

-

Cationic Oligomerization: In the presence of HF (a strong acid) and Lewis acidic sulfur species, the benzylic carbon can form a carbocation. This cation attacks unreacted aldehyde molecules, leading to poly-acetal-like oligomers or Friedel-Crafts type alkylation products (tars).

-

Thermal Runaway: DAST is thermally unstable. If the reaction exotherm is not managed, localized heating accelerates DAST decomposition into

and

Q: Is this a radical or ionic mechanism?

A: It is primarily an ionic pathway. The fluorination proceeds via a nucleophilic attack of the alcohol/carbonyl oxygen on the sulfur of DAST, followed by nucleophilic displacement by fluoride.[1] The side reactions (tarring) are driven by carbocationic intermediates generated by the acidic environment.

Troubleshooting Module 2: Reaction Conditions & Optimization

Q: How do I prevent this polymerization?

A: You must control the acidity and the temperature .

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Dichloromethane (DCM) (Anhydrous) | DCM is non-polar enough to dissolve DAST but does not coordinate strongly to the Lewis acidic sulfur, maintaining reagent activity while dissipating heat. Avoid ethers (THF) if possible, as they can be cleaved by DAST/HF. |

| Temperature | -78°C to 0°C (Initial), then RT | Low temperature suppresses the kinetic rate of side reactions (oligomerization) while allowing the thermodynamic formation of the DAST-aldehyde adduct. Never heat DAST above 50°C. |

| Additives | Pyridine (1.0 - 2.0 equiv) | Pyridine acts as a base to scavenge the HF byproduct in situ, preventing acid-catalyzed oligomerization without deactivating DAST. |

| Stoichiometry | 1.2 - 1.5 equiv DAST | Excess DAST ensures complete conversion, but too much increases the risk of decomposition. |

| Addition Rate | Dropwise (Slow) | DAST fluorination is exothermic. Rapid addition spikes the internal temperature, triggering decomposition. |

Q: Can I use Deoxo-Fluor™ instead?

A: Yes, and it is often recommended. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is thermally more stable than DAST (decomposition onset ~70°C vs ~50°C for DAST) and less prone to catastrophic thermal runaway, though the chemical mechanism and acidity issues remain similar.

Troubleshooting Module 3: Safety & Handling

Q: Is the black tar explosive?

A: The tar itself is likely inert organic waste, but residual DAST trapped within it is a shock-sensitive explosion hazard.

-

Warning: Do not attempt to distill the tar or heat it to recover product.

-

Disposal: Quench carefully (see protocol) and dispose of as hazardous organic waste.

Q: How do I safely quench the reaction?

A: Do not add water directly to the reaction mixture.

-

Dilute the reaction mixture with excess DCM.

-

Pour the mixture slowly into a stirred saturated Sodium Bicarbonate (

) solution at 0°C. -

Allow gas evolution (

) to cease before separating layers.

Standardized Protocol: DAST Fluorination of Benzaldehyde

Objective: Convert 4-methoxybenzaldehyde to 4-methoxy-(difluoromethyl)benzene while minimizing oligomerization.

Materials

-

Substrate: 4-Methoxybenzaldehyde (1.0 equiv)

-

Reagent: DAST (1.5 equiv)

-

Solvent: Anhydrous DCM (0.2 M concentration relative to substrate)

-

Additive: Pyridine (2.0 equiv) (Optional but recommended for sensitive substrates)

-

Glassware: Oven-dried,

purged. Note: Teflon (PFA) flasks are preferred to prevent glass etching by HF, but borosilicate glass is acceptable for short durations at low temp.

Step-by-Step Procedure

-

Preparation:

-

Charge a flame-dried round-bottom flask with 4-methoxybenzaldehyde (1.0 equiv) and anhydrous DCM.

-

Add Pyridine (2.0 equiv) if the substrate is acid-sensitive.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

-

Reagent Addition:

-

Add DAST (1.5 equiv) dropwise via syringe over 15–20 minutes.

-

Critical: Monitor internal temperature; do not allow it to rise above -60°C during addition.

-

-

Reaction:

-

Stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) slowly.

-

Stir for 2–12 hours. Monitor via TLC or GC-MS.

-

Checkpoint: If the solution turns pitch black rapidly, quench immediately; decomposition is occurring.

-

-

Quenching:

-

Cool the mixture back to 0°C.

-

Pour the reaction mixture slowly into a beaker containing saturated aqueous

(excess) and crushed ice. Stir vigorously for 20 minutes until bubbling stops.

-

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Wash combined organics with water (1x) and brine (1x).

-

Dry over

, filter, and concentrate in vacuo (bath temp < 30°C).

-

-

Purification:

-

Purify via silica gel flash chromatography. (Note: Pre-treat silica with 1% triethylamine if the product is acid-sensitive).

-

Visualizations

Figure 1: Reaction Mechanism & Side Pathways[2][3]

Caption: Mechanistic bifurcation showing the desired fluorination pathway versus the acid-catalyzed carbocation formation leading to polymerization (tar).

Figure 2: Optimized Workflow Decision Tree

Caption: Decision tree for selecting reaction conditions based on substrate electronics to prevent failure.

References

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048–7054. Link

-

Singh, R. P., & Shreeve, J. M. (2002). "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002(17), 2561–2578. Link

-

Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett, 2008(14), 2111–2114. Link

Sources

Technical Support Center: Purification of 5-(Difluoromethyl)-2-fluorophenol

[1]

Executive Summary & Chemical Profile[1][2][3]

The Challenge:

The synthesis of 5-(difluoromethyl)-2-fluorophenol often involves difluoromethylation reagents (e.g.,

The Molecule:

-

Target: 5-(Difluoromethyl)-2-fluorophenol[1]

-

Physical State: Low-melting solid or oil (MP: ~29.6°C).[1]

-

Acidity (

): ~8.3 (Predicted).[1] The electron-withdrawing fluorine (C2) and difluoromethyl (C5) groups make it more acidic than unsubstituted phenol ( -

Stability Warning: The

group is generally stable but can undergo hydrolysis to an aldehyde under forcing alkaline conditions at high temperatures.[1] Avoid boiling in strong caustic solutions.

Physical Properties Reference Table

| Property | Value | Implication for Purification |

| Boiling Point | ~181°C (at 760 mmHg) | High enough for vacuum distillation; volatile enough for steam distillation.[1] |

| ~8.31 | Extractable with dilute NaOH or | |

| LogP | ~2.06 | Moderately lipophilic; soluble in DCM, Et2O, Toluene.[1] |

| Appearance | Colorless oil/solid | Colored fractions indicate persistent tar contamination.[1] |

Module 1: Chemical Partitioning (The "Tar-Cut" Method)

Theory:

This is the most critical step. Tarry byproducts in this synthesis are often neutral polymers or highly lipophilic oligomers .[1] By exploiting the acidity of the phenol (

Protocol:

-

Dissolution: Dissolve the crude black reaction mixture in Toluene or Diethyl Ether (DCM is less ideal as it often forms stubborn emulsions with tars).[1] Use ~10 mL solvent per gram of crude.[1]

-

Filtration (Pre-wash): If the tar contains suspended solids, filter through a celite pad before extraction to prevent emulsion.

-

The Extraction (Forward):

-

The Wash (Critical):

-

Keep the Aqueous layer (contains Product).[2]

-

Discard the Organic layer (contains Neutral Tar).

-

Wash the Aqueous layer once with fresh Toluene/Ether. This removes physically trapped neutral tars from the aqueous phase.

-

-

The Recovery (Reverse):

Visualizing the Workflow:

Module 2: Thermal Separation (Distillation)[1]

If the product remains colored after Module 1, it likely contains phenolic oligomers (which also extracted into the base). These have much higher boiling points than the monomer.

Method A: Kugelrohr / Short Path Vacuum Distillation

-

Setup: Use a Kugelrohr apparatus or a short-path distillation head.

-

Vacuum: High vacuum is essential (< 1 mmHg).[1]

-

Temperature:

-

The product boils at ~181°C at atmospheric pressure.

-

At 1 mmHg, expect boiling around 60-80°C .[1]

-

-

The "Tar Trap": Tars do not distill; they will remain in the source flask.

-

Caution: Do not overheat the pot residue (>150°C) as fluorinated tars can decompose, releasing HF.

Method B: Steam Distillation (Recommended for Scale >5g) [1]

Module 3: Chromatographic Polishing[1]

Use this only if high purity (>99%) is required for biological assays and previous steps left trace impurities.[1]

-

Stationary Phase: Silica Gel (Standard 60 Å).[1]

-

Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).[1]

-

The "Streaking" Problem: Phenols often interact with the slightly acidic silanols on silica, causing tailing/streaking.

-

The Fix: Add 1% Acetic Acid to the mobile phase. This suppresses the ionization of the phenol, ensuring sharp bands.

Troubleshooting & FAQs

Q1: I followed the extraction, but the product is still a dark brown oil. Why?

-

Diagnosis: You likely have "phenolic oligomers" (dimers/trimers) that share the same acidity as your product.[1] They followed the product through the NaOH wash.[3]

-

Solution: Proceed to Vacuum Distillation (Module 2). The oligomers have a molecular weight >300 and will not distill under the conditions that move your monomer.

Q2: During the base extraction, I got a massive emulsion that won't separate.

-

Diagnosis: Tars act as surfactants.[1]

-

Solution:

-

Add solid NaCl to saturate the aqueous layer (Salting out).[1]

-

Filter the entire emulsion through a pad of Celite. The solid particulates stabilizing the emulsion will be trapped.

-

Q3: My yield is very low. Did I destroy the product?

-

Diagnosis:

-

Incomplete Acidification: Did you check the pH of the aqueous layer before the final extraction? It must be acidic (pH < 4).[1]

-

Product in Organic Wash: If you used a very polar solvent (like EtOAc) for the "Wash" step (Step 4 in Module 1), you might have pulled the product out of the aqueous phase. Always use non-polar solvents (Toluene/Hexanes) for the wash step.

-

Q4: Is the

-

Answer: Yes. The difluoromethyl group on an aromatic ring is highly stable to aqueous acid at room temperature. It is sensitive to base at high temperatures, but the cold NaOH extraction is safe.

References

-

Physical Properties & Safety

-

Difluoromethylation Methodology & Stability

-

General Phenol Purification

solubility issues of fluorinated phenols in organic solvents

Technical Support Center: Fluorinated Phenol Solubility

Welcome to the technical support center for handling fluorinated phenols. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with these unique and increasingly important compounds. Fluorine's distinctive properties, such as high electronegativity and its ability to modulate pKa and metabolic stability, make it a valuable tool in drug discovery, but these same properties can introduce significant solubility hurdles.[1][2][3] This resource provides in-depth, field-tested insights and practical protocols to diagnose and resolve these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with fluorinated phenols.

Q1: Why is my fluorinated phenol insoluble in a solvent where regular phenol dissolves easily?

A: The solubility behavior of fluorinated phenols is complex and often counterintuitive. The primary reasons stem from the unique electronic properties of fluorine:

-

Increased Acidity & Altered Hydrogen Bonding: Fluorine is highly electronegative, and its presence on the aromatic ring significantly lowers the pKa of the phenolic hydroxyl group, making it a stronger hydrogen bond donor.[4][5] This can lead to very strong self-association between phenol molecules via hydrogen bonds, forming a stable crystal lattice that is difficult for many solvents to break apart. While the phenolic -OH can still act as a hydrogen bond donor, the fluorine atoms themselves are weak hydrogen bond acceptors.[6][7]

-

Changes in Polarity and Lipophilicity: Fluorination dramatically alters the molecule's electronic distribution and surface properties. While the C-F bond is highly polar, perfluorinated regions of a molecule can be both hydrophobic (water-repelling) and lipophobic (oil-repelling).[8][9] This "fluorous" character means the compound may not interact favorably with either very polar or very non-polar hydrocarbon-based solvents.[8]

-

Dipole Moment Alterations: The position and number of fluorine atoms can drastically change the overall molecular dipole moment, affecting its interaction with polar solvents.[10][11]

Q2: How does the position and number of fluorine atoms affect solubility?

A: The degree and regiochemistry of fluorination are critical.

-

Number of Fluorines: As the number of fluorine atoms increases (e.g., moving from a monofluorophenol to pentafluorophenol), the lipophilicity often decreases, and the acidity of the phenol increases. Highly fluorinated phenols, like pentafluorophenol, are significantly more acidic than phenol itself and exhibit unique solubility profiles, often dissolving better in polar aprotic solvents that can accept strong hydrogen bonds.[12]

-

Position of Fluorines: The position influences the molecule's pKa and dipole moment. For instance, an ortho-fluorine can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which can slightly alter its interaction with solvents compared to a para-substituted analogue.[13] The acidity trend for fluorophenols is often 2-F > 3-F > 4-F, a result of the interplay between inductive and resonance effects.[5]

Q3: I have a novel fluorinated phenol that won't dissolve. What is the very first solvent I should try?

A: For a completely unknown fluorinated phenol, a good starting point is a highly polar, aprotic solvent capable of acting as a strong hydrogen bond acceptor.

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent first choices.[12][14] These solvents are exceptionally effective at disrupting the strong intermolecular hydrogen bonds between the acidic fluorinated phenol molecules, which is often the primary barrier to dissolution.[14] If the compound is intended for a biological assay, be mindful that DMSO can have its own biological effects.

Part 2: Troubleshooting Guides

This section provides structured approaches to common experimental problems.

Issue 1: My fluorinated phenol is poorly soluble in my reaction solvent (e.g., Dichloromethane, Toluene).

This is a frequent challenge in synthesis where moderate polarity is required.

Causality: Standard non-polar or moderately polar solvents like Toluene or Dichloromethane lack the strong hydrogen bond accepting capability needed to break up the self-associated network of highly acidic fluorinated phenols.[15]

Caption: Decision tree for improving solubility in reaction solvents.

Expert Insights:

-